![molecular formula C26H21FN4O2S2 B2779935 N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide CAS No. 532972-18-2](/img/structure/B2779935.png)

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

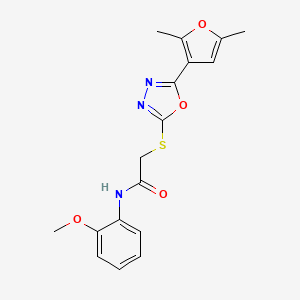

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C26H21FN4O2S2 and its molecular weight is 504.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide and its derivatives have been extensively studied for their potential anticancer properties. A study synthesized various benzothiazole derivatives, including those similar to the compound , and evaluated their anticancer activity. These compounds showed cytotoxic activity against various cancer cell lines, such as human breast adenocarcinoma and human lung adenocarcinoma, indicating their potential as anticancer agents (Osmaniye et al., 2018).

Antimicrobial Properties

Research has also explored the antimicrobial properties of benzothiazole derivatives. A study involving the synthesis of fluorobenzamides containing thiazole and thiazolidine reported significant antimicrobial activity against various bacterial and fungal strains. This indicates the potential of these compounds, including this compound, in treating bacterial and fungal infections (Desai et al., 2013).

Use in Imaging and Diagnostic Applications

These compounds have also found applications in imaging and diagnostics. For instance, one study focused on the synthesis of novel radioligands for positron emission tomography imaging of metabotropic glutamate receptor subtype 1 in the brain, using derivatives similar to the compound . This suggests a potential application in neuroimaging and the study of neurological disorders (Fujinaga et al., 2012).

Other Potential Therapeutic Uses

Some derivatives of the compound have been evaluated for their potential use as anticonvulsant agents. This involves exploring their ability to bind to benzodiazepine receptors, suggesting a role in treating seizure disorders (Faizi et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts by suppressing the activity of the COX enzymes . This suppression inhibits the production of PGE2, a lipid compound produced by COX enzymes . PGE2 is involved in inflammation and pain signaling, so its reduction can lead to anti-inflammatory effects .

Biochemical Pathways

The compound’s action on COX enzymes affects the arachidonic acid pathway . By inhibiting COX enzymes, the compound prevents the conversion of arachidonic acid into pro-inflammatory mediators like prostaglandins and thromboxanes . This can lead to a decrease in inflammation and pain.

Result of Action

The suppression of COX enzymes and the subsequent reduction in PGE2 production can lead to anti-inflammatory effects . This can result in the alleviation of symptoms in conditions characterized by inflammation.

Properties

IUPAC Name |

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O2S2/c27-18-11-9-17(10-12-18)25(33)28-13-14-31-15-23(19-5-1-3-7-21(19)31)34-16-24(32)30-26-29-20-6-2-4-8-22(20)35-26/h1-12,15H,13-14,16H2,(H,28,33)(H,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNBNXROSYPIST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide](/img/structure/B2779853.png)

![1-[(3-fluorophenyl)methyl]-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2779854.png)

![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2779857.png)

![1-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2779859.png)

![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2779860.png)

![N-[2-[Benzyl(ethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2779861.png)

![2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2779862.png)

![(Z)-4-(tert-butyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2779870.png)

![(2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol](/img/structure/B2779874.png)